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Compound of Interest

Compound Name:
2-Sec-butoxy-3-

methoxybenzaldehyde

CAS No.: 872183-67-0

Cat. No.: B1321578

Get Quote

Executive Summary & Molecular Identity[2]
This guide provides a rigorous analysis of 2-sec-butoxy-3-methoxybenzaldehyde, a critical

trisubstituted aromatic scaffold often utilized as a pharmacophore in the development of kinase

inhibitors (e.g., c-Met, ALK pathways) and phosphodiesterase (PDE) modulators.

Unlike simple benzaldehydes, this molecule presents a unique "steric lock" scenario due to the

1,2,3-substitution pattern. The bulky sec-butoxy group at position 2 is flanked by a reactive

formyl group (position 1) and a methoxy group (position 3). This creates a restricted

conformational landscape that dictates its reactivity and binding affinity in biological targets.

Key Molecular Features:

Chirality: The sec-butoxy chain introduces a stereocenter at the

-carbon of the ether linkage.
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Steric Congestion: The "buttressing effect" between the 2-alkoxy and 3-methoxy groups

forces significant deviation from planarity.

Electronic Profile: The synergistic electron-donating effects of the 2,3-dialkoxy system

deactivate the formyl group toward nucleophilic attack relative to unsubstituted

benzaldehydes.

Synthetic Access & Purity Protocols
To study the conformation, one must first ensure the integrity of the sec-butoxy ether linkage,

which is prone to elimination under harsh acidic conditions. The preferred route utilizes o-

Vanillin (2-hydroxy-3-methoxybenzaldehyde) as the starting scaffold.

Optimized Synthetic Workflow
Substrate:o-Vanillin (High purity, >99%).

Reagent: 2-Bromobutane (racemic or enantiopure).

Base/Solvent: Potassium Carbonate (

) in DMF or Acetonitrile. Note: Avoid strong hydroxide bases to prevent Cannizzaro
disproportionation.

Reaction Mechanism & Critical Control Points
The reaction proceeds via an

mechanism. However, the steric bulk of the secondary halide (2-bromobutane) competes with

elimination.

Protocol Parameters:

Temperature: Maintain

. Higher temperatures (

) favor elimination, yielding butene gas and unreacted phenol.
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Stoichiometry: Use 1.5 eq. of halide to drive kinetics.

Workup: Acidify carefully to pH 5. Do not use strong mineral acids during extraction to

preserve the acetal-like character of the ether.

Workflow Visualization
The following diagram outlines the synthetic logic and purification decision tree.

Starting Material:
o-Vanillin

Alkylation (SN2)
Temp: 60°C | Time: 4-6h

Reagents:
2-Bromobutane + K2CO3

Solvent: DMF

In-Process Control (TLC/HPLC)
Check for Unreacted Phenol

Incomplete

Aq. Workup (pH 5)
Extract w/ EtOAc

Conversion > 95%

Flash Chromatography
Hexane:EtOAc (8:2)

Target:
2-sec-butoxy-3-methoxybenzaldehyde

Click to download full resolution via product page
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Figure 1: Synthetic workflow for the O-alkylation of o-vanillin, emphasizing critical process

controls to minimize elimination byproducts.

Conformational Landscape[1]
The biological activity of this molecule depends on its 3D shape in solution. We must analyze

two primary degrees of freedom: the Aldehyde Rotation and the Ether Twist.

The "Anti" Preference (Aldehyde)
In 2-hydroxybenzaldehydes (o-vanillin), an intramolecular Hydrogen Bond (IMHB) locks the

carbonyl oxygen syn to the hydroxyl group. Crucial Change: Upon alkylation to the sec-butoxy

derivative, this H-bond is abolished.

Dipole Repulsion: The lone pairs on the ether oxygen (position 2) and the carbonyl oxygen

(position 1) repel each other.

Result: The carbonyl group rotates

to the anti conformation (O-C-C-O dihedral angle

).

The "Gear Effect" (Ether Twist)
The 2-position is crowded.[1] The sec-butoxy group is too bulky to lie coplanar with the

benzene ring.

Observation: Unlike the 3-methoxy group (which can remain relatively planar), the 2-sec-

butoxy group twists out of the aromatic plane (

).

Chiral Influence: The methyl and ethyl arms of the sec-butyl group create distinct steric

pockets, potentially influencing the binding face of the aldehyde in enzymatic pockets.

Conformational Equilibrium Diagram
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Figure 2: Conformational energy landscape showing the thermodynamic preference for the

Anti-rotamer and the necessity of out-of-plane twisting due to steric crowding.

Analytical Validation Protocols
Trustworthiness in chemical biology requires self-validating spectral data. Do not rely solely on

synthesis; confirm structure via these specific NMR experiments.

Nuclear Magnetic Resonance (NMR) Strategy
To distinguish the sec-butoxy regioisomer from potential C-alkylated byproducts or iso-butoxy

isomers:

Experiment Target Observation Structural Conclusion

1H NMR

Doublet at

ppm (3H) AND Triplet at

ppm (3H)

Confirms sec-butyl chain (vs.

iso-butyl which has 6H

doublet).[1]

1H NMR
Multiplet at

ppm (1H, chiral center)
Confirms O-CH linkage.

NOESY 1D
Irradiate Aldehyde -CHO (

ppm)

No enhancement of alkoxy

protons indicates Anti

conformation (distance > 4Å).

NOESY 1D Irradiate 3-Methoxy (-OCH3)

Enhancement of 2-butoxy

protons confirms 2,3-

adjacency.
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Crystallographic Data (Reference Standards)
While specific crystal data for the sec-butoxy analog is rare, data from the homologous 2,3-

dimethoxybenzaldehyde serves as the grounding reference.

Space Group:

Geometry: The 2-methoxy group typically deviates from planarity by

, while the 3-methoxy remains planar. The sec-butoxy analog will exhibit an even greater
twist angle at position 2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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